molecular formula C22H17BrN2O5 B11516678 4-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate

4-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B11516678
M. Wt: 469.3 g/mol
InChI Key: RGJXDABYYHMJKU-PKXMCGRUSA-N
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Description

4-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, an acetamido group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE typically involves multiple steps, starting with the preparation of the bromophenoxy acetamido intermediate. This intermediate is then reacted with an appropriate aldehyde to form the imino compound. The final step involves the condensation of the imino compound with a furan-2-yl prop-2-enoate derivative under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
  • 4-[(E)-{[2-(3-FLUOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE

Uniqueness

The uniqueness of 4-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE lies in its bromophenoxy group, which imparts distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17BrN2O5

Molecular Weight

469.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C22H17BrN2O5/c23-17-3-1-4-20(13-17)29-15-21(26)25-24-14-16-6-8-19(9-7-16)30-22(27)11-10-18-5-2-12-28-18/h1-14H,15H2,(H,25,26)/b11-10+,24-14+

InChI Key

RGJXDABYYHMJKU-PKXMCGRUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3

Origin of Product

United States

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